Lipophilicity and Membrane Partitioning
The predicted octanol-water partition coefficient (LogP) for N-(3-(trifluoromethyl)phenyl)octanamide is estimated to be between 4.5 and 5.5, based on computational models . This represents a significant increase in lipophilicity relative to the non-fluorinated analog N-phenyloctanamide (predicted LogP ≈ 3.5). Ortho- and para-trifluoromethylphenyl octanamide isomers are expected to have similar LogP values, but the meta substitution offers a unique balance of steric and electronic effects that can influence target binding and metabolic susceptibility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP = 4.5–5.5 |
| Comparator Or Baseline | N-phenyloctanamide (estimated LogP ≈ 3.5); ortho/para-CF3 isomers (estimated LogP ≈ 4.5–5.5) |
| Quantified Difference | ΔLogP ≈ +1.0 to +2.0 vs. non-fluorinated analog; similar to isomers |
| Conditions | Computational prediction (method unspecified) |
Why This Matters
Higher lipophilicity generally enhances membrane permeability and oral bioavailability, making the compound a more attractive starting point for lead optimization in medicinal chemistry compared to its non-fluorinated counterpart.
- [1] Tsikolia M, Bernier UR, Coy MR, Chalaire KC, Becnel JJ, Agramonte NM, et al. Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. Pestic Biochem Physiol. 2013 Sep;107(1):138-47. doi: 10.1016/j.pestbp.2013.06.006. View Source
